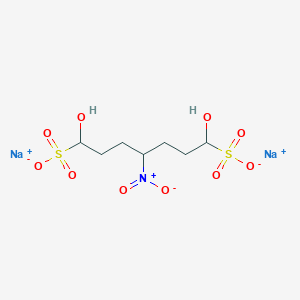
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate is a chemical compound with the molecular formula C7H11NO8S2Na2 It is a sodium salt of a nitro-substituted heptane disulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate typically involves the nitration of a suitable precursor followed by sulfonation and neutralization steps. The nitration process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the desired position on the heptane ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions involving large-scale reactors and purification systems. The process ensures high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate is used as a reagent in organic synthesis and analytical chemistry. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is utilized in studies involving enzyme inhibition and molecular biology. Its unique structure allows it to interact with specific biological targets, making it a valuable tool for understanding biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate: is structurally similar to other nitro-substituted heptane derivatives and sulfonic acids.
Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of hydroxyl, nitro, and sulfonic acid groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
900186-74-5 |
|---|---|
Molecular Formula |
C7H15NNaO10S2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
disodium;1,7-dihydroxy-4-nitroheptane-1,7-disulfonate |
InChI |
InChI=1S/C7H15NO10S2.Na/c9-6(19(13,14)15)3-1-5(8(11)12)2-4-7(10)20(16,17)18;/h5-7,9-10H,1-4H2,(H,13,14,15)(H,16,17,18); |
InChI Key |
RNERIFONSVUNOA-UHFFFAOYSA-N |
SMILES |
C(CC(O)S(=O)(=O)[O-])C(CCC(O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CC(O)S(=O)(=O)O)C(CCC(O)S(=O)(=O)O)[N+](=O)[O-].[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















